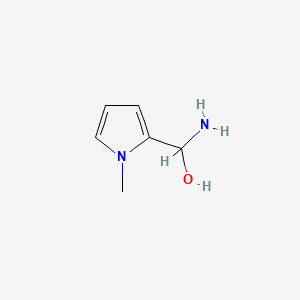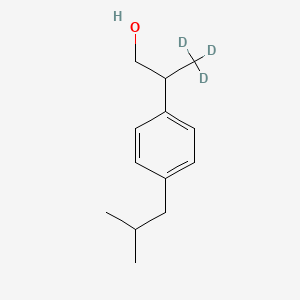
N-Methyl Amisulpride-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Amisulpride-d3 is a deuterated form of N-Methyl Amisulpride, a derivative of Amisulpride. Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and distinct mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Amisulpride-d3 involves the deuteration of the methyl group in N-Methyl Amisulpride. This can be achieved through a series of chemical reactions, including:
Deuteration Reaction: The methyl group in N-Methyl Amisulpride is replaced with a deuterium atom using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to achieve the desired deuteration.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce this compound in bulk
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl Amisulpride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl Amisulpride-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Amisulpride.
Mass Spectrometry: Utilized as an internal standard in mass spectrometric analysis due to its distinct mass
Biological Research: Investigated for its effects on dopamine receptors and its potential therapeutic applications in psychiatric disorders
Wirkmechanismus
N-Methyl Amisulpride-d3 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This action helps in modulating dopaminergic neurotransmission in the brain, which is crucial in the treatment of schizophrenia and other psychiatric disorders. The compound primarily acts in the limbic system, reducing dopaminergic overactivity and alleviating symptoms of psychosis .
Vergleich Mit ähnlichen Verbindungen
Amisulpride: The parent compound, used in the treatment of schizophrenia.
Sulpiride: Another benzamide derivative with similar dopaminergic activity.
Aripiprazole: A partial dopamine agonist with antipsychotic properties
Uniqueness: N-Methyl Amisulpride-d3 is unique due to its deuterated methyl group, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
1794945-81-5 |
|---|---|
Molekularformel |
C18H29N3O4S |
Molekulargewicht |
386.525 |
IUPAC-Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3/i3D3 |
InChI-Schlüssel |
PMLIJXXZFCRLES-HPRDVNIFSA-N |
SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Synonyme |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-N-(methyl-d3)benzamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
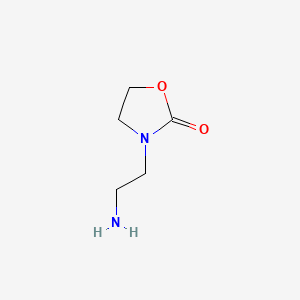
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
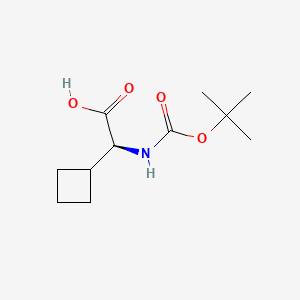
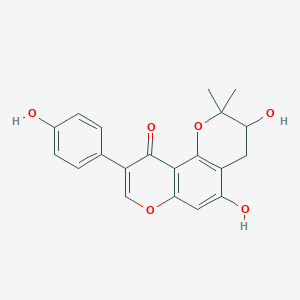
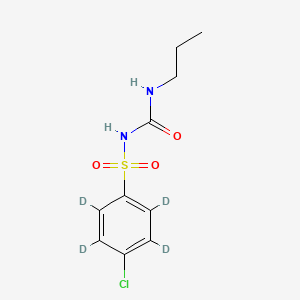
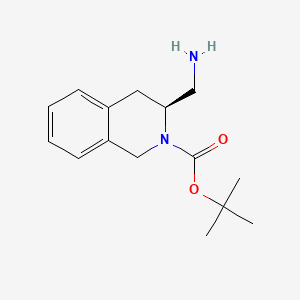
![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
